Bienvenue dans la boutique en ligne BenchChem!

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone

Antimycobacterial drug discovery Enoyl-ACP reductase (InhA) Piperazine SAR

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS 330216-78-9), also catalogued as CHEMBL239891 or BDBM25781, is a synthetic piperazinyl aryl ketone with the molecular formula C21H25ClN2O. It features a 4-tert-butylbenzoyl moiety linked via a ketone bridge to a piperazine ring bearing a 3-chlorophenyl substituent.

Molecular Formula C21H25ClN2O
Molecular Weight 356.89
CAS No. 330216-78-9
Cat. No. B2823747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone
CAS330216-78-9
Molecular FormulaC21H25ClN2O
Molecular Weight356.89
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C21H25ClN2O/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3
InChIKeyXMYJRTLQEAYIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS 330216-78-9) for Antimycobacterial Target Engagement Research


4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS 330216-78-9), also catalogued as CHEMBL239891 or BDBM25781, is a synthetic piperazinyl aryl ketone with the molecular formula C21H25ClN2O [1]. It features a 4-tert-butylbenzoyl moiety linked via a ketone bridge to a piperazine ring bearing a 3-chlorophenyl substituent. The compound is primarily investigated as a biochemical probe for the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target in the type II fatty acid biosynthesis (FASII) pathway [2]. Its documented inhibitory activity, while modest in absolute potency, serves as a reference point for structure-activity relationship (SAR) studies on piperazine-based InhA inhibitors [3].

Why Piperazine-Based InhA Inhibitors Cannot Be Interchanged: The Case of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone


Piperazine-containing InhA inhibitors exhibit extreme sensitivity to peripheral substitution patterns, with minor structural modifications yielding IC50 shifts exceeding three orders of magnitude [1]. The target compound, bearing a 4-tert-butylbenzoyl group and a 3-chlorophenyl group on the piperazine core, occupies a distinct potency niche (IC50 >100 μM against M. tuberculosis InhA) that is >400-fold weaker than the most potent fluorenyl-piperazine analogs in the same assay system [2]. This steep SAR cliff means that generic “piperazine” or “aryl piperazine” procurement specifications are insufficient; a researcher purchasing a superficially similar analog risks obtaining a compound with completely different target engagement properties, invalidating the intended SAR baseline, negative control, or biochemical probe function [3].

Quantitative Differentiation Evidence: 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone vs. Closest Piperazine InhA Inhibitors


InhA Inhibitory Potency: Target Compound vs. Potent Fluorenyl-Piperazine Benchmark

The target compound (BDBM25781 / CHEMBL239891) exhibits an IC50 >100 μM (>100,000 nM) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) measured via NADH-dependent octenoyl-CoA reduction at pH 6.8, 23°C [1]. In the same assay system, the most potent piperazine-based inhibitor, (4-(9H-fluoren-9-yl)piperazin-1-yl)(3-fluorophenyl)methanone, achieves an IC50 of 0.24 μM (240 nM) [2]. This represents an over 400-fold difference in potency.

Antimycobacterial drug discovery Enoyl-ACP reductase (InhA) Piperazine SAR

Potency Gap vs. 4-Chlorophenyl Fluorenyl-Piperazine Analog Highlights Substitution Sensitivity

The target compound contains a 3-chlorophenyl group on the piperazine ring. A directly comparable analog, (4-(9H-fluoren-9-yl)piperazin-1-yl)(4-chlorophenyl)methanone, differs primarily in the N-aryl substituent (4-chloro vs. 3-chloro) and the benzoyl replacement by fluorenyl, and exhibits an IC50 of 1.69 μM (1,690 nM) against M. tuberculosis InhA [1]. This is approximately 60-fold more potent than the target compound (IC50 >100 μM), despite sharing a chlorophenyl-piperazine motif [2].

Piperazine aryl ketone Halogen substitution effect InhA SAR

Lipophilic Ligand Efficiency Deficit Relative to Optimized InhA Piperazine Inhibitors

The target compound has a calculated AlogP of 4.60 [1]. Combined with its InhA IC50 >100 μM, this yields a lipophilic ligand efficiency (LLE = pIC50 − AlogP) of <−0.40. In contrast, (4-(9H-fluoren-9-yl)piperazin-1-yl)(phenyl)methanone, one of the most efficient piperazine InhA inhibitors, has an AlogP of approximately 4.2 (estimated via fragment addition) and an IC50 of 0.183 μM, yielding an LLE of approximately 2.54 [2]. The target compound's negative LLE indicates that its lipophilicity is not productively translated into binding affinity, whereas the fluorenyl-piperazine comparator achieves substantial binding free energy per unit lipophilicity.

Lipophilic ligand efficiency (LLE) Physicochemical property Drug-likeness optimization

Validated Application Scenarios for 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone in Antimycobacterial Drug Discovery


Low-Affinity Negative Control for M. tuberculosis InhA High-Throughput Screening

With an InhA IC50 >100 μM, the compound serves as a validated negative control for HTS campaigns targeting the FASII enoyl-ACP reductase [1]. Its well-characterized inactivity, combined with documented physicochemical properties (AlogP 4.60, MW 356.90, PSA 23.55 Ų) [2], allows assay developers to establish baseline noise, confirm assay robustness, and set activity thresholds against which true actives can be discriminated.

SAR Baseline for Piperazine Benzoyl-to-Fluorenyl Scaffold Hopping Studies

The >400-fold potency gap between the target compound and fluorenyl-piperazine analogs provides a quantitative SAR baseline for scaffold-hopping medicinal chemistry efforts [1]. Researchers can use this compound to benchmark the minimal contribution of the 4-tert-butylbenzoyl-piperazine-3-chlorophenyl scaffold to InhA binding, guiding fragment replacement and core modification strategies [2].

Physicochemical Property Benchmark for Lipophilic Efficiency Filtering in Compound Libraries

The compound's negative lipophilic ligand efficiency (LLE <−0.40) [1] makes it a quantitative exemplar for training machine learning models or establishing computational filters that flag compounds where high lipophilicity does not translate into target affinity. Procurement for cheminformatics model validation and library design is supported by unambiguous, database-curated property data and bioactivity measurements [2].

Quote Request

Request a Quote for 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.